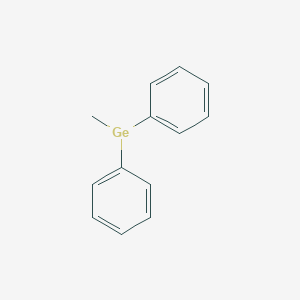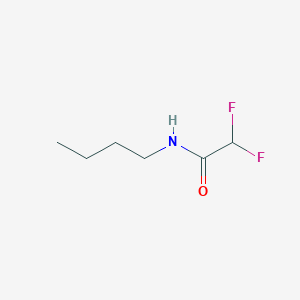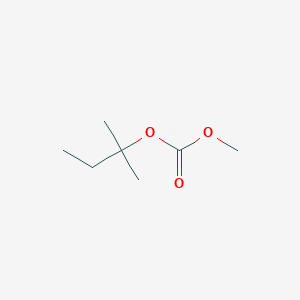
1-Methyl-3-(2,2,2-trifluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a trifluoroethyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2,2,2-trifluoroethyl)urea can be synthesized through several methods. One common approach involves the reaction of 1-methylurea with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
化学反应分析
Types of Reactions: 1-Methyl-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
科学研究应用
1-Methyl-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
相似化合物的比较
1,3-bis(2,2,2-trifluoroethyl)urea: Another urea derivative with two trifluoroethyl groups, used in similar applications but with different reactivity and properties.
2,2,2-Trifluoroethylamine: A related compound with a trifluoroethyl group attached to an amine, used in the synthesis of various organic molecules.
Uniqueness: 1-Methyl-3-(2,2,2-trifluoroethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
692-10-4 |
|---|---|
分子式 |
C4H7F3N2O |
分子量 |
156.11 g/mol |
IUPAC 名称 |
1-methyl-3-(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C4H7F3N2O/c1-8-3(10)9-2-4(5,6)7/h2H2,1H3,(H2,8,9,10) |
InChI 键 |
SCMRJRIQHHKNOX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
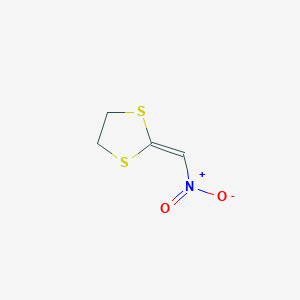
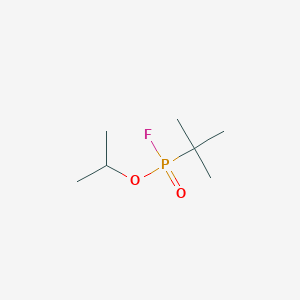
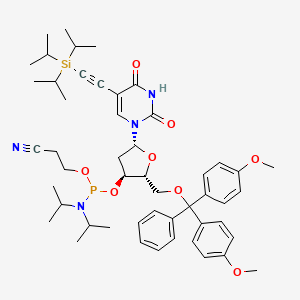
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
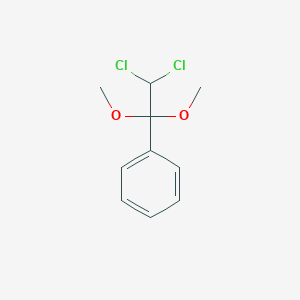
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
